molecular formula C14H15ClN4O3 B5648629 N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide

N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide

Cat. No. B5648629
M. Wt: 322.75 g/mol
InChI Key: ZOMGSYYWXNMRCY-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCPM and has been synthesized using various methods. The purpose of

Mechanism of Action

BCPM works by inhibiting the activity of enzymes that are involved in the metabolism of certain drugs, including chemotherapy drugs. This inhibition leads to an increase in the concentration of these drugs in cancer cells, making them more effective in killing these cells. BCPM also has the ability to cross the blood-brain barrier, allowing it to target neurological disorders directly.
Biochemical and Physiological Effects:
BCPM has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in drug metabolism, the enhancement of chemotherapy drug effectiveness, and the ability to cross the blood-brain barrier. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BCPM in lab experiments include its ability to enhance the effectiveness of chemotherapy drugs, its ability to cross the blood-brain barrier, and its anti-inflammatory and antioxidant properties. However, the limitations of using BCPM in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are many potential future directions for the use of BCPM in scientific research. These include the study of its potential applications in the treatment of various neurological disorders, the development of new chemotherapy drugs that are more effective in combination with BCPM, and the investigation of its potential use in the treatment of various inflammatory disorders.
Conclusion:
In conclusion, BCPM is a chemical compound that has shown significant potential in scientific research applications. Its ability to enhance the effectiveness of chemotherapy drugs and cross the blood-brain barrier makes it a promising candidate for the treatment of cancer and neurological disorders. However, further research is needed to determine its safety and efficacy, and to explore its potential applications in the treatment of various inflammatory disorders.

Synthesis Methods

BCPM can be synthesized using various methods, including the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with N-benzyl-N-methylacetamide in the presence of a base such as sodium hydride. This reaction results in the formation of BCPM, which can be purified using column chromatography. Other methods of synthesis include the use of catalysts such as palladium and copper.

Scientific Research Applications

BCPM has been used in various scientific research applications, including the study of cancer cells and their response to chemotherapy. This compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for use in cancer treatment. BCPM has also been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

N-benzyl-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-10-13(15)14(19(21)22)16-18(10)9-12(20)17(2)8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMGSYYWXNMRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N(C)CC2=CC=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methylacetamide

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